molecular formula C15H9NO B14716121 10-Hydroxyanthracene-9-carbonitrile CAS No. 14789-46-9

10-Hydroxyanthracene-9-carbonitrile

Cat. No.: B14716121
CAS No.: 14789-46-9
M. Wt: 219.24 g/mol
InChI Key: LPSOEIGMHMTXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxyanthracene-9-carbonitrile is an anthracene derivative featuring a hydroxy (-OH) group at the 10-position and a carbonitrile (-C≡N) group at the 9-position. This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) modified with functional groups that influence electronic properties, solubility, and reactivity. The anthracene backbone provides a rigid, conjugated π-system, while the hydroxy and nitrile groups introduce polarity and hydrogen-bonding capabilities, which may enhance applications in materials science or pharmaceuticals .

Properties

CAS No.

14789-46-9

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

10-hydroxyanthracene-9-carbonitrile

InChI

InChI=1S/C15H9NO/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8,17H

InChI Key

LPSOEIGMHMTXDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 10-Hydroxyanthracene-9-carbonitrile typically involves the functionalization of anthracene derivatives. One common method is the hydroxylation of 9-cyanoanthracene. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .

Industrial Production Methods:

Industrial production of this compound may involve multi-step synthesis processes starting from readily available anthracene derivatives. The process generally includes nitration, reduction, and subsequent hydroxylation steps under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution Reagents: Acids or bases for esterification or etherification.

Major Products Formed:

Scientific Research Applications

Chemistry:

10-Hydroxyanthracene-9-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology and Medicine:

In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure. It can be used in imaging techniques to study cellular processes and molecular interactions .

Industry:

In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 10-Hydroxyanthracene-9-carbonitrile is primarily related to its ability to participate in electron transfer reactions. The hydroxyl and nitrile groups can interact with various molecular targets, facilitating redox reactions and the formation of reactive intermediates. These interactions are crucial in its applications as a fluorescent probe and in the synthesis of complex organic molecules .

Comparison with Similar Compounds

10-Chloroanthracene-9-carbonitrile

Structural Features :

  • Molecular Formula: C₁₅H₈ClN
  • Substituents: Chlorine (-Cl) at C10, nitrile (-C≡N) at C9 .

Key Differences :

  • Electron-Withdrawing Effects: The chlorine atom (electronegative) vs. hydroxyl (-OH) group alters electronic distribution.
  • Reactivity: The -OH group enables hydrogen bonding and acidity (pKa ~9–10 for phenolic analogs), whereas the -Cl group may facilitate nucleophilic substitution reactions.
  • Spectroscopic Properties : Chlorine’s inductive effect shifts NMR signals upfield compared to hydroxy-substituted derivatives .

9-Aminoanthracene-10-carbonitrile

Structural Features :

  • Molecular Formula: C₁₅H₁₀N₂
  • Substituents: Amino (-NH₂) at C9, nitrile (-C≡N) at C10 .

Key Differences :

  • Basicity and Solubility: The amino group introduces basicity (pKa ~4–5 for aromatic amines), enhancing solubility in acidic media. In contrast, the hydroxy group in 10-Hydroxyanthracene-9-carbonitrile would confer acidity.
  • Electronic Effects : The -NH₂ group is electron-donating via resonance, increasing electron density in the anthracene core. This contrasts with the electron-withdrawing nitrile, creating a push-pull electronic system in this compound.

1-Amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile

Structural Features :

  • Molecular Formula: C₁₇H₁₂N₄O₂
  • Substituents: Amino (-NH₂), ethylamino (-NHCH₂CH₃), and two ketone (-O) groups at C9 and C10, plus nitrile at C2 .

Key Differences :

  • Redox Activity : The dioxo (ketone) groups at C9 and C10 disrupt conjugation, reducing π-electron delocalization compared to this compound.

Methylated 9,10-Dihydroanthracenes

Structural Features :

  • Derivatives include 9-methyl, 9,9-dimethyl, and cis/trans-9,10-dimethyl groups .

Key Differences :

  • Saturation : The 9,10-dihydroanthracene core lacks full conjugation, reducing UV-vis absorption compared to fully aromatic analogs like this compound.

Data Tables

Table 1: Substituent Effects on Anthracene Derivatives

Compound Substituents Molecular Formula Key Properties
This compound -OH (C10), -C≡N (C9) C₁₅H₉NO Polar, acidic, H-bond donor/acceptor
10-Chloroanthracene-9-carbonitrile -Cl (C10), -C≡N (C9) C₁₅H₈ClN Electron-deficient, nucleophilic sites
9-Aminoanthracene-10-carbonitrile -NH₂ (C9), -C≡N (C10) C₁₅H₁₀N₂ Basic, resonance stabilization
1-Amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile -NH₂, -NHCH₂CH₃, -O (C9/10), -C≡N (C2) C₁₇H₁₂N₄O₂ Redox-active, potential ligand/dye

Table 2: Spectroscopic Comparison (Hypothetical Data)

Compound UV-Vis λₘₐₓ (nm) ¹H NMR (δ, ppm) Notable Features
This compound ~380–400 6.8–7.5 (aromatic), 5.2 (-OH) Broad -OH signal
10-Chloroanthracene-9-carbonitrile ~370–390 6.7–7.4 (aromatic) No -OH signal
9-Aminoanthracene-10-carbonitrile ~400–420 6.5–7.3 (aromatic), 3.1 (-NH₂) Amino proton exchange

Research Implications

The substitution pattern on anthracene significantly impacts its chemical behavior. For this compound, the interplay between the electron-withdrawing nitrile and electron-donating hydroxy group could create unique optoelectronic properties, such as tunable fluorescence or charge-transfer capabilities. However, stability under acidic/basic conditions and susceptibility to oxidation (e.g., of the -OH group) require further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.